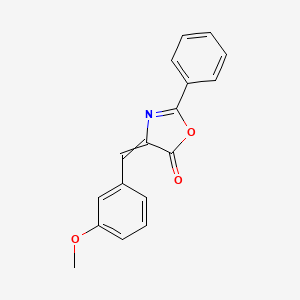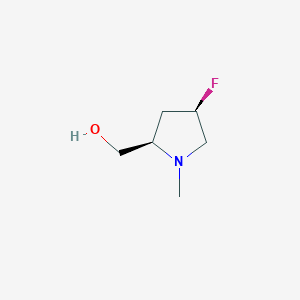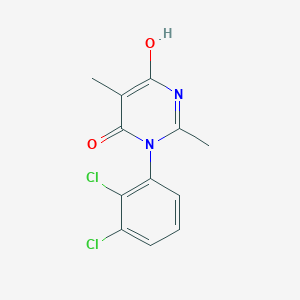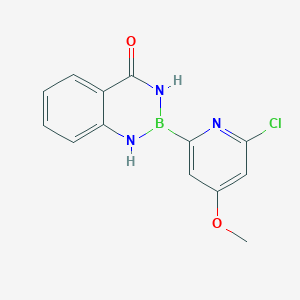![molecular formula C12H14BrNO2 B15052029 [(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B15052029.png)
[(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid is an organic compound that features a benzyl group substituted with a bromine atom, a cyclopropyl group, and an amino-acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid typically involves multiple steps:
Formation of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazomethane or Simmons-Smith reagents.
Amino Acid Formation: The amino-acetic acid moiety can be synthesized through the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are fine-tuned to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: [(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated, cyanated, or aminated derivatives.
科学的研究の応用
[(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of [(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, altering its activity and affecting metabolic processes.
類似化合物との比較
[(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid can be compared with other benzyl-substituted amino acids and cyclopropyl-containing compounds:
[(4-Chloro-benzyl)-cyclopropyl-amino]-acetic acid: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
[(4-Bromo-benzyl)-methyl-amino]-acetic acid: Contains a methyl group instead of a cyclopropyl group, affecting its steric properties and interactions with molecular targets.
[(4-Bromo-benzyl)-cyclopropyl-amino]-propionic acid: Similar structure but with a propionic acid moiety, which may influence its solubility and pharmacokinetic properties.
特性
分子式 |
C12H14BrNO2 |
|---|---|
分子量 |
284.15 g/mol |
IUPAC名 |
2-[(4-bromophenyl)methyl-cyclopropylamino]acetic acid |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-9(2-4-10)7-14(8-12(15)16)11-5-6-11/h1-4,11H,5-8H2,(H,15,16) |
InChIキー |
WSPIIOQNMHMOJK-UHFFFAOYSA-N |
正規SMILES |
C1CC1N(CC2=CC=C(C=C2)Br)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051946.png)


amine](/img/structure/B15051962.png)

![((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetrabenzoate](/img/structure/B15051970.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051974.png)



![Cis-3-azabicyclo[3,3,0]oct-2-ene](/img/structure/B15052026.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15052035.png)


